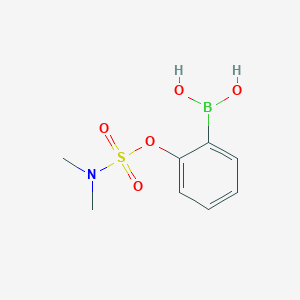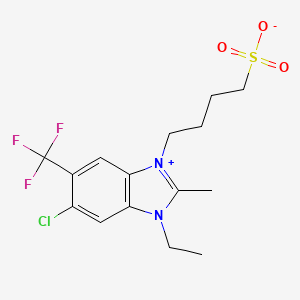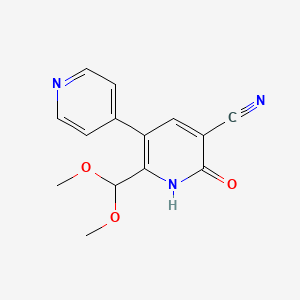
3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” is a synthetic organic compound that belongs to the pyridone family Pyridones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyano group: This step may involve nucleophilic substitution reactions using cyanide sources.
Addition of the dimethoxymethyl group: This can be done through alkylation reactions.
Attachment of the pyridyl group: This step might involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl or pyridone rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of “3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The cyano and pyridyl groups could play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4-methyl-6-phenyl-2-pyridone: Similar structure with a phenyl group instead of a pyridyl group.
3-Cyano-6-methyl-5-(4-pyridyl)-2-pyridone: Similar structure with a methyl group instead of a dimethoxymethyl group.
Uniqueness
“3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” is unique due to the presence of both the dimethoxymethyl and pyridyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
6-(dimethoxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3O3/c1-19-14(20-2)12-11(9-3-5-16-6-4-9)7-10(8-15)13(18)17-12/h3-7,14H,1-2H3,(H,17,18) |
InChI Key |
ILVVAYZHHQZXFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


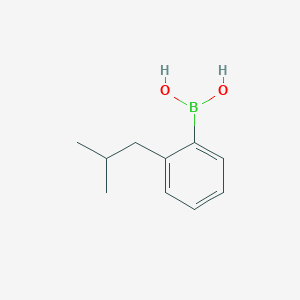
![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)
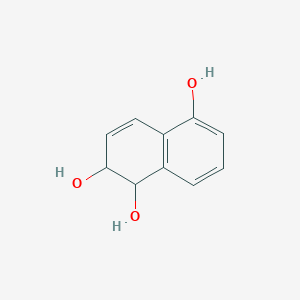
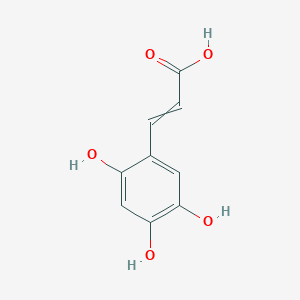

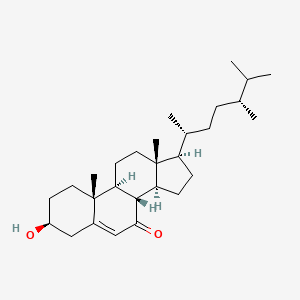
![(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13414128.png)
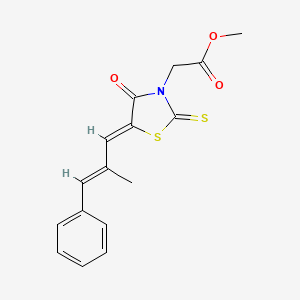
![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13414138.png)
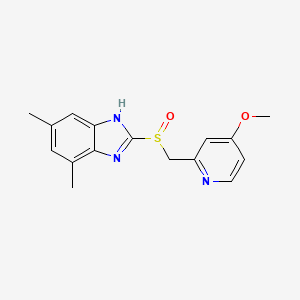
![3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B13414153.png)
